BenchChemオンラインストアへようこそ!

Faralimomab

IFNAR1 Neutralization Type I interferon

Faralimomab (clone 64G12) is a murine IgG1 monoclonal antibody that targets the extracellular domain of the human type I interferon receptor 1 (IFNAR1, UniProt P17181). It was originally generated against a soluble recombinant IFNAR1 protein and is classified as an immunomodulator.

Molecular Formula C6H9N3O2
Molecular Weight 0
CAS No. 167816-91-3
Cat. No. B1171284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaralimomab
CAS167816-91-3
Molecular FormulaC6H9N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faralimomab (CAS 167816-91-3): Murine Anti-IFNAR1 Reference Antibody for Type I Interferon Pathway Research


Faralimomab (clone 64G12) is a murine IgG1 monoclonal antibody that targets the extracellular domain of the human type I interferon receptor 1 (IFNAR1, UniProt P17181) [1]. It was originally generated against a soluble recombinant IFNAR1 protein and is classified as an immunomodulator [2]. Unlike many anti-cytokine antibodies that neutralize a single ligand, Faralimomab blocks the shared receptor for all type I interferons, enabling pan-IFN-I pathway inhibition.

Why Faralimomab Cannot Be Substituted with Other Anti-IFNAR1 or Anti-IFNα Antibodies


Substituting Faralimomab with seemingly similar anti-IFNAR1 antibodies (e.g., anifrolumab) or anti-IFNα ligand antibodies (e.g., sifalimumab) introduces critical functional and epitopic divergence. Faralimomab binds a specific linear peptide (FSSLKLNVY) within subdomain 1 of IFNAR1 [1], an epitope that overlaps the binding site for both IFN-α and IFN-β, enabling it to neutralize all type I IFN subtypes tested [2]. In contrast, antibody 34F10 binds IFNAR1 with comparable affinity but completely fails to neutralize any type I IFN biological activity [2]. Later human anti-IFNAR1 antibodies were deliberately selected to bind a different epitope than 64G12 [3], meaning that even within the same target class, epitope location determines functional blockade. For researchers requiring a defined, well-characterized murine tool antibody with pan-IFN-I neutralizing capacity and established in vivo proof-of-concept, generic interchange is not supported by available evidence.

Faralimomab Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Pan-Type-I IFN Neutralization vs. Non-Neutralizing Anti-IFNAR1 Antibody 34F10: Direct Head-to-Head Comparison

In the same study, Faralimomab (64G12) and comparator antibody 34F10 were directly compared. Both antibodies recognized the IFNAR1 extracellular domain with similar affinity; however, 64G12 neutralized the antiviral and antiproliferative actions of all type I IFNs tested (IFN-α2, IFN-α8, IFN-β, IFN-ω, and human leukocyte IFN), while 34F10 exhibited no neutralizing activity against any type I IFN [1]. Immunoprecipitation showed 64G12 recognizes a 105 kD protein and 34F10 a 110 kD protein in Daudi cell extracts, suggesting differential glycosylation or conformational recognition [1].

IFNAR1 Neutralization Type I interferon Antibody comparator

Epitope Specificity: Linear Peptide Mapping Defines a Unique Ligand-Binding Site Target

Faralimomab (64G12) recognizes a defined linear peptide (FSSLKLNVY, residues 89-97) within the first fibronectin type-III subdomain of IFNAR1 [1]. This peptide overlaps the binding site for both IFN-α and IFN-β, explaining its pan-IFN-I neutralizing capacity [1]. In contrast, Medarex patent EP2662390 explicitly claims human anti-IFNAR1 antibodies that bind to a different epitope than 64G12 [2]. Competitive binding experiments confirmed that 64G12 and IFN-α2 compete for the same receptor region, as cross-linking IFN-α2 to its receptor prior to immunoprecipitation prevented 64G12 from immunoprecipitating the receptor protein, while the non-neutralizing antibody 34F10 still recognized the cross-linked complex [3].

Epitope mapping IFNAR1 Peptide competition Antibody specificity

In Vivo Proof-of-Concept: Prolonged Skin Allograft Survival in Non-Human Primates

Faralimomab (64G12) was evaluated in a cynomolgus monkey skin allograft model. When administered together with a subeffective dose of cyclosporine, 64G12 induced prolonged survival of skin allografts in MHC-divergent recipients [1]. Skin biopsies from treated animals showed very low levels of MHC expression [1]. This in vivo efficacy data distinguishes 64G12 from non-neutralizing antibodies like 34F10, which have no reported in vivo activity, and provides a translational benchmark not available for many other research-grade anti-IFNAR1 antibodies.

Transplantation Cynomolgus monkey Allograft survival Cyclosporine combination

Selectivity Profile: Type I IFN vs. Type II IFN Discrimination

Faralimomab (64G12) neutralizes IFN-α, IFN-β, and IFN-ω, but does not neutralize IFN-γ (type II interferon) [1]. This selectivity was demonstrated in the original characterization study and confirmed in subsequent work showing that 64G12 inhibits IFN-α2a-induced ISGF3 and IRF-1 binding to ISRE without affecting IFN-γ signaling . This contrasts with antibodies targeting downstream signaling molecules (e.g., JAK inhibitors) which would block both type I and type II IFN pathways non-selectively.

Interferon selectivity IFN-gamma JAK-STAT Pathway specificity

Recombinant Reformatting Retains Parental Specificity: Comparison of Murine IgG1 vs. Human IgG1 Fc-Silent Formats

The variable regions of 64G12 have been cloned and reformatted into multiple recombinant backbones, including human IgG1 and human IgG1 Fc-Silent™ versions, while retaining parental specificity for human IFNAR1 . Patent US7619070 describes humanized variants (H3K1, H2K6) derived from 64G12 CDRs, with Biacore analysis confirming that selected humanized pairings maintain binding affinity comparable to the original murine antibody [1]. This contrasts with 34F10, for which no recombinant or humanized formats are commercially available.

Antibody engineering Recombinant antibody Fc silencing Biacore

Faralimomab Procurement Scenarios: Where the Evidence Supports Its Use


Pan-Type-I IFN Blockade in Human Cell-Based Assays Requiring Complete Pathway Inhibition

For researchers studying the collective contribution of all type I IFN subtypes (IFN-α, IFN-β, IFN-ω) to a biological process, Faralimomab provides receptor-level blockade that no single anti-cytokine antibody can achieve. The evidence demonstrates that 64G12 neutralizes the antiviral and antiproliferative actions of all type I IFNs tested [1], making it the appropriate choice for experiments requiring comprehensive type I IFN pathway inhibition in human cell lines (Daudi, Ly28, K562, HL60).

IFNAR1 Ligand-Binding Domain Structure-Function Studies

Faralimomab's precisely mapped epitope (peptide FSSLKLNVY, residues 89-97 of IFNAR1 subdomain 1) [2] makes it uniquely suited for competitive binding studies that probe the IFNAR1 ligand-binding interface. Its ability to be competed by IFN-α2 distinguishes it from antibodies like 34F10 that bind outside the ligand-binding region [3].

Reference Standard for Anti-IFNAR1 Antibody Development and Biosimilar Characterization

As the first reported neutralizing monoclonal antibody against human IFNAR1 [1] and the source of CDRs for humanized therapeutic candidates [4], Faralimomab serves as the appropriate reference standard for analytical comparison in anti-IFNAR1 antibody development programs, including binding affinity benchmarking and neutralization potency assays.

Preclinical In Vivo Models of Type I IFN-Driven Pathology

The demonstrated in vivo efficacy of 64G12 in prolonging skin allograft survival in non-human primates, when combined with low-dose cyclosporine [5], supports its use as a tool antibody in preclinical transplantation and autoimmune disease models where type I IFN pathway blockade is the mechanistic hypothesis under investigation.

Quote Request

Request a Quote for Faralimomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.